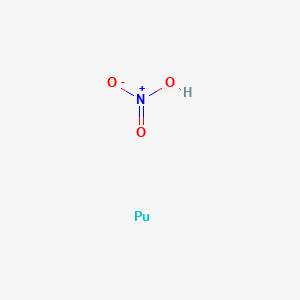![molecular formula C10H10BrCl2O4P B079080 [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate CAS No. 13104-21-7](/img/structure/B79080.png)
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate is a chemical compound with a unique structure that includes bromine, chlorine, and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate typically involves the reaction of 2,4-dichlorophenylacetylene with bromine to form 2-bromo-1-(2,4-dichlorophenyl)ethene. This intermediate is then reacted with dimethyl phosphorochloridate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amine groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and inhibition. Its phosphate group can mimic natural substrates of certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and therapeutic applications.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating advanced materials with specific properties.
Wirkmechanismus
The mechanism by which [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 2-Bromo-1,4-dichlorobenzene
- Phosphoric acid, 2-bromo-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Uniqueness
Compared to similar compounds, [2-Bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate stands out due to its combination of bromine, chlorine, and phosphate groups. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
13104-21-7 |
|---|---|
Molekularformel |
C10H10BrCl2O4P |
Molekulargewicht |
375.96 g/mol |
IUPAC-Name |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChI-Schlüssel |
LOOAGTDYKNUDBZ-UXBLZVDNSA-N |
SMILES |
COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Isomerische SMILES |
COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
68107-00-6 |
Piktogramme |
Acute Toxic |
Synonyme |
IPO-63 methylbromfenvinfos methylbromfenvinphos methylbromphenvinphos O,O-dimethyl O-(1-(2,4-dichlorophenyl)-2-bromovinyl) phosphate Polfos |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)




